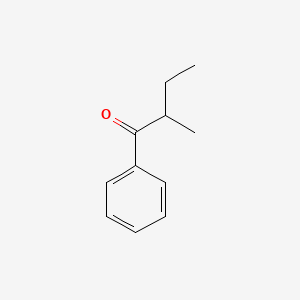

2-Methyl-1-phenyl-1-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

938-87-4 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

DGZJLMWKIQOQFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within Ketone Chemistry

The chemical behavior of 2-methyl-1-phenyl-1-butanone is defined by its core structure as a branched, aromatic ketone. This structure imparts specific reactivity and properties that are of significant interest in the study of ketone chemistry.

As a ketone, its chemistry is dominated by the carbonyl (C=O) functional group. The presence of a phenyl group directly attached to the carbonyl makes it an aryl alkyl ketone, influencing the electronic properties and reactivity of the carbonyl carbon. The compound possesses a chiral center at the carbon adjacent to the carbonyl group (the α-carbon), which is bonded to a methyl, an ethyl, and a hydrogen group. vaia.combrainly.com This chirality makes it an important subject for studies in stereochemistry.

A key characteristic of ketones with α-hydrogens, such as this compound, is their ability to undergo keto-enol tautomerism. In the presence of an acid or base catalyst, the optically active (R)- or (S)-enantiomer of this compound can be converted into its achiral enol form. vaia.com This process temporarily destroys the asymmetric center. vaia.com Subsequent re-ketonization can occur from either face of the enol, leading to the formation of a racemic mixture, a 50:50 mixture of the (R)- and (S)-enantiomers, resulting in a loss of optical activity. vaia.combrainly.com This acid- or base-catalyzed racemization is a classic example of the influence of α-protons on the stereochemistry of ketones. vaia.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O nist.govchemsrc.com |

| Molecular Weight | 162.23 g/mol chemsynthesis.comontosight.ai |

| Boiling Point | 231-234.3°C chemsrc.comontosight.ai |

| Density | 0.949 g/cm³ chemsrc.com |

| Flash Point | 89.7°C chemsrc.com |

| LogP (Octanol/Water Partition Coefficient) | 2.915 chemsrc.comchemeo.com |

Significance in Advanced Organic Synthesis and Mechanistic Studies

Established Synthetic Routes and Strategies

Traditional methods for synthesizing ketones are well-established in organic chemistry and can be readily applied to the preparation of this compound. These routes often involve the use of carbonyl compounds or organometallic reagents as key starting materials.

One of the most fundamental strategies for synthesizing aromatic ketones is the Friedel-Crafts acylation. mdpi.com This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. mdpi.com For the synthesis of this compound, this would typically involve the reaction of benzene (B151609) with 2-methylbutanoyl chloride and a Lewis acid like aluminum trichloride. A significant advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which helps to prevent multiple acylations. chemie-brunschwig.ch

Another approach starting from carbonyl compounds is the Knoevenagel condensation, which involves the reaction of aldehydes or ketones with active methylene (B1212753) compounds. chemie-brunschwig.ch While not a direct route to the target compound, subsequent chemical transformations of the unsaturated products can yield the desired ketone.

| Method | Precursors | Reagents | Key Features |

| Friedel-Crafts Acylation | Benzene, 2-Methylbutanoyl Chloride | Lewis Acid (e.g., AlCl₃) | Prevents multiple substitutions on the aromatic ring. mdpi.comchemie-brunschwig.ch |

Organometallic reagents are crucial for the formation of carbon-carbon bonds in organic synthesis. The Grignard reaction is a classic and versatile method that can be adapted to produce this compound. byjus.com One possible route involves the reaction of a nitrile with a Grignard reagent. For instance, benzonitrile (B105546) can be reacted with sec-butylmagnesium bromide. The initial addition reaction forms an imine, which is then hydrolyzed with aqueous acid to yield the final ketone product. masterorganicchemistry.com

Alternatively, a Grignard reagent can be reacted with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the ketone. For example, phenylmagnesium bromide can be added to 2-methylbutanal. brainly.comchegg.com The resulting 2-methyl-1-phenyl-1-butanol (B13818646) can then be oxidized using an oxidizing agent like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) to give this compound.

| Method | Precursors | Reagents | Intermediate Product |

| Grignard Reaction with Nitrile | Benzonitrile, sec-Butyl Halide | Magnesium (Mg), Aqueous Acid (H₃O⁺) | Imine masterorganicchemistry.com |

| Grignard Reaction with Aldehyde | 2-Methylbutanal, Phenyl Halide | Magnesium (Mg), Oxidizing Agent (e.g., CrO₃) | 2-Methyl-1-phenyl-1-butanol brainly.com |

Modern organic synthesis has seen the development of powerful cross-coupling reactions catalyzed by transition metals, particularly palladium. chemie-brunschwig.ch The Suzuki-Miyaura reaction, for example, involves the coupling of an organoboron compound with an organohalide. chemie-brunschwig.ch While broadly applicable, other palladium-catalyzed reactions such as the Heck reaction or Negishi coupling also provide powerful tools for C-C bond formation. chemie-brunschwig.ch A potential palladium-catalyzed route to this compound could involve the coupling of a phenyl-containing organometallic reagent with a suitable derivative of 2-methyl-1-butene. Palladium-catalyzed reactions are often characterized by their high efficiency and tolerance of various functional groups. chemie-brunschwig.chrsc.org

| Method | Catalyst | Key Features |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | High efficiency, functional group tolerance, high regio- and stereoselectivity. chemie-brunschwig.chsci-hub.ruorgsyn.org |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. researchgate.netscispace.com These methods are particularly valuable for producing chiral compounds with high optical purity. cabidigitallibrary.org Enzymes such as lipases and dehydrogenases can be used in key steps. scispace.comcabidigitallibrary.org

For the synthesis of an enantiomerically enriched form of this compound, a chemo-enzymatic cascade could be employed. researchgate.net This might involve an initial chemical synthesis to produce a racemic precursor, followed by an enzymatic kinetic resolution. For example, a racemic alcohol precursor, (±)-2-methyl-1-phenyl-1-butanol, could be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted. acs.org The separated, optically active alcohol can then be chemically oxidized to the corresponding chiral ketone. Alternatively, whole-cell biocatalysts like baker's yeast can be used for the asymmetric reduction of a prochiral ketone precursor to generate a chiral alcohol, which is then converted to the target ketone. acs.orgmdpi.com

| Enzyme Class | Application | Advantage |

| Lipase | Enantioselective acylation of a racemic alcohol precursor. acs.org | High enantioselectivity, enabling kinetic resolution. cabidigitallibrary.org |

| Dehydrogenase / Yeast | Asymmetric reduction of a prochiral diketone or unsaturated ketone. mdpi.com | Access to optically active alcohol intermediates. acs.orgmdpi.com |

Asymmetric Synthesis Strategies

The development of asymmetric synthesis methods is crucial for producing enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. The chiral center in this compound is at the carbon adjacent to the carbonyl group. Acid or base catalysis can lead to the formation of an enol, which causes the loss of the asymmetric center and results in racemization. vaia.com

Catalytic asymmetric synthesis provides a direct route to chiral ketones. One such method is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. acs.orgmdpi.com While this method produces epoxides, the underlying principle of using a chiral catalyst to control stereochemistry is broadly applicable. For synthesizing a chiral ketone like this compound, a strategy could involve the asymmetric alkylation of a ketone enolate or the asymmetric conjugate addition to an α,β-unsaturated ketone precursor. The use of chiral auxiliaries or chiral metal catalysts, such as those based on lanthanum-lithium-BINOL complexes, can achieve high enantioselectivity in the formation of new stereocenters. acs.orgmdpi.com Another approach involves the facial-selective allylation of methyl ketones to create tertiary homoallylic ethers with new stereogenic centers. nih.gov

| Strategy | Method | Catalyst/Reagent | Key Outcome |

| Catalytic Asymmetric Epoxidation | Corey-Chaykovsky Reaction | Chiral La-Li₃-BINOL (LLB) complex | Highly enantioselective formation of epoxides from ketones. acs.orgmdpi.com |

| Asymmetric Allylation | Facial-selective allylation | Allylsilanes with chiral auxiliaries | Creation of new stereogenic centers with high selectivity. nih.gov |

| Asymmetric Sulfinylation | Condensation with chiral sulfinates | Chiral N,N-dimethylhydrazones and chiral sulfinates | Synthesis of optically pure β-keto sulfoxides. acs.org |

Reaction Chemistry and Mechanistic Investigations of 2 Methyl 1 Phenyl 1 Butanone

Photochemical Transformations

The absorption of ultraviolet light by 2-Methyl-1-phenyl-1-butanone promotes the molecule to an electronically excited state, initiating a series of photochemical reactions. The specific pathways and product distributions are governed by the structure of the ketone and the reaction conditions. For phenyl alkyl ketones like this compound, Norrish Type II reactions are a predominant photochemical pathway.

The Norrish Type II reaction is a characteristic photochemical process for ketones possessing an accessible γ-hydrogen atom. wikipedia.org Upon excitation, the carbonyl oxygen abstracts a γ-hydrogen atom through a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgresearchgate.net This biradical is a key intermediate that dictates the subsequent reaction products. researchgate.net

For this compound, the reaction proceeds as follows:

Excitation: The ketone absorbs a photon, promoting an electron from a non-bonding n-orbital on the oxygen to an antibonding π-orbital of the carbonyl group (n→π transition).

Intramolecular γ-Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from the γ-carbon (the methyl group originating from the butanone chain).

Biradical Formation: This abstraction generates a 1,4-biradical intermediate.

Subsequent Reactions: The biradical can then undergo one of two main pathways:

Cleavage (β-scission): The bond between the α- and β-carbons cleaves, resulting in the formation of an enol and an alkene. The enol of acetophenone (B1666503) (1-phenylethenol) subsequently tautomerizes to the more stable ketone, acetophenone, and the alkene formed is propene.

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a cyclobutanol (B46151) derivative, specifically 2-methyl-1-phenylcyclobutanol. wikipedia.orgresearchgate.net

Research has shown that in the photochemical reaction of this compound with furan (B31954), the major product observed is propiophenone, which is formed via a Norrish Type II process, rather than an adduct with furan. researchgate.net

Table 1: Primary Products of Norrish Type II Reaction of this compound

| Reaction Pathway | Product(s) |

| Cleavage (β-Scission) | Acetophenone and Propene |

| Cyclization (Norrish-Yang) | 2-Methyl-1-phenylcyclobutanol |

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, yielding a four-membered ether ring known as an oxetane. wikipedia.orglscollege.ac.in The reaction can be initiated by either a singlet or triplet excited state of the carbonyl compound. rsc.org The mechanism typically involves the formation of a biradical intermediate after the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. rsc.orgcambridgescholars.com

While this reaction is a general and important process in photochemistry, its occurrence with this compound is not the favored pathway under certain conditions. For instance, in a study involving the photochemical reaction of this compound in the presence of furan (an alkene-containing heterocycle), no Paternò-Büchi adduct was reported. researchgate.net Instead, the reaction predominantly followed the Norrish Type II pathway to yield propiophenone. researchgate.net This indicates that for this compound, the intramolecular γ-hydrogen abstraction is a more efficient process than the intermolecular reaction with potential alkene partners like furan.

The 1,4-biradical is the central intermediate in the Norrish Type II reaction of this compound. ucla.edu Formed via the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, this species is a ground-state triplet that must undergo intersystem crossing to a singlet biradical before forming stable, closed-shell products. researchgate.net The lifetime and conformational dynamics of this biradical intermediate are critical in determining the ratio of cleavage to cyclization products. acs.org

The key competing pathways for the 1,4-biradical are:

β-Cleavage: This involves the scission of the Cα-Cβ bond, leading to fragmentation products. This process is entropically favored.

Cyclization: This involves bond formation between the two radical centers to form a cyclobutanol ring. The feasibility of this pathway depends on the ability of the biradical to adopt a suitable conformation for ring closure.

The structure of the ketone influences the behavior of the biradical. Factors such as the stability of the potential alkene fragment and steric hindrance around the radical centers can affect the partitioning between the cleavage and cyclization pathways.

Acid- and Base-Catalyzed Reactions

Like other ketones possessing an α-hydrogen, this compound exists in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. fiveable.me The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group attached to a carbon-carbon double bond (-C(OH)=C-). fiveable.melibretexts.org

For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org However, the presence of the enol, even in small concentrations, is crucial as it provides a key reaction pathway. The enol form is a nucleophile at the α-carbon and can react with various electrophiles. masterorganicchemistry.com

The interconversion between the keto and enol forms is catalyzed by both acids and bases. youtube.com

Acid Catalysis: The carbonyl oxygen is first protonated, making the α-hydrogens more acidic. A weak base (like water) then removes an α-proton, forming the enol. youtube.com

Base Catalysis: A base directly removes an α-proton to form an enolate ion. The enolate is then protonated (by a weak acid like water) on the oxygen atom to yield the enol.

This tautomerism is fundamental to understanding the reactivity at the α-carbon, including halogenation and racemization reactions.

The α-carbon of this compound is a chiral center. Therefore, the molecule can exist as a pair of enantiomers, (R)- and (S)-2-Methyl-1-phenyl-1-butanone. A pure sample of one enantiomer is optically active. However, when an optically active sample of this compound is dissolved in an acidic or basic aqueous solution, it gradually loses its optical activity. vaia.combartleby.com This process is known as racemization, resulting in a 1:1 mixture of the (R) and (S) enantiomers, which is optically inactive. spcmc.ac.in

The mechanism of this racemization is directly linked to keto-enol tautomerism. vaia.comchegg.com

The chiral keto form is converted to its corresponding enol form through either acid or base catalysis.

The key feature of the enol intermediate is that the chiral α-carbon of the ketone becomes an sp²-hybridized, trigonal planar carbon in the double bond. This planar structure is achiral.

The achiral enol can then be reprotonated to reform the keto tautomer.

Protonation of the double bond can occur from either face with equal probability. Protonation from one face regenerates the original enantiomer, while protonation from the opposite face forms its mirror image.

Over time, this reversible process leads to the formation of a racemic mixture, where the concentrations of the (R) and (S) enantiomers are equal, and thus the net optical rotation is zero. vaia.combartleby.com Any reaction that proceeds through this enol intermediate will result in racemization at the α-carbon. brainly.comchegg.com

Intramolecular Cyclization Pathways of Derivatives

The intramolecular cyclization of derivatives of this compound has been explored, particularly with 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones. nih.gov The reaction pathways and resulting products are highly dependent on the conditions employed, which dictate the active intermediate species—be it the neutral ketone, enol, or anionic enolate. nih.govresearchgate.net

Under basic conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction is suggested to proceed through a neutral enol intermediate, which affords a 2H-azirine. nih.gov Conversely, when a stronger base like potassium tert-butoxide (t-BuOK) is used, an anionic enolate intermediate is formed. nih.gov Acidic conditions, using acetic acid (AcOH) or trifluoroacetic acid (TFA), involve the neutral ketone form as the reactive species. nih.gov These differing pathways lead to a variety of cyclization products, demonstrating the versatility of this molecular scaffold. nih.govresearchgate.net

| Condition | Catalyst/Reagent | Proposed Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| Basic | DABCO | Neutral Enol | 2H-azirine | nih.gov |

| Basic | t-BuOK | Anionic Enolate | Isoxazole, Oxazole | nih.gov |

| Acidic | AcOH, TFA | Neutral Ketone | Isoxazole, Oxazole | nih.gov |

Contrasting C- and O-Atom Reactivities in Enolate Forms

The enolate ion of this compound and its derivatives is an ambident nucleophile, meaning it has two potential reactive sites: the α-carbon and the oxygen atom. libretexts.org While both sites can react with electrophiles, reactions at the α-carbon are significantly more common. libretexts.org This preference is partly attributed to the thermodynamic stability of the final product, which retains the strong carbon-oxygen double bond (C=O) of the carbonyl group. libretexts.org

In the case of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, the reactivity of the enolate and neutral ketone forms can be contrasted. nih.gov Although the products generated from the neutral ketone under acidic conditions and the anionic enolate under strongly basic conditions can be the same (isoxazole and oxazole), the mechanisms are distinctly different. nih.gov The enolate reacts as a classic nucleophile. masterorganicchemistry.com The neutral ketone, however, exhibits ambident-like reactivity, engaging in reactions involving both the oxygen lone-pair electrons (O-atom reactivity) and the carbon σ-electrons (C-atom reactivity). nih.gov The counterion (e.g., Li⁺, Na⁺) associated with the enolate also plays a role; it is often tightly bound to the oxygen atom, sterically hindering attack at that site and further promoting reaction at the α-carbon. libretexts.orgmasterorganicchemistry.com

Halogenation Reactions and Stereochemical Outcomes

The halogenation of this compound, particularly at the α-carbon, is a reaction of significant stereochemical interest. The compound possesses a chiral center at the α-carbon. brainly.com When an optically active enantiomer of this compound is subjected to halogenation with reagents like bromine (Br₂) in an acidic aqueous solution (H₃O⁺), the product exhibits no optical activity. brainly.comchegg.com

This outcome is explained by the reaction mechanism, which proceeds through an achiral enol intermediate. libretexts.org In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. libretexts.org This process involves the protonation of the carbonyl oxygen, followed by the removal of the α-hydrogen, which destroys the original stereocenter and creates a planar C=C double bond. libretexts.orglibretexts.org The subsequent attack of the halogen (e.g., Br₂) on this planar, achiral enol can occur from either face with equal probability. libretexts.org This non-selective attack results in the formation of a racemic mixture of the α-halo ketone product, containing equal amounts of both enantiomers, thus leading to a net optical activity of zero. libretexts.orglibretexts.org

| Starting Material | Reagents | Key Intermediate | Stereochemistry of Product | Reference |

|---|---|---|---|---|

| Optically Active this compound | Br₂/H₃O⁺ | Achiral Enol | Racemic Mixture (Optically Inactive) | libretexts.orgbrainly.comchegg.com |

Rearrangement Reactions

Unimolecular Rearrangements in Spectrometric Analysis

In mass spectrometry, this compound undergoes characteristic unimolecular fragmentation and rearrangement reactions following electron ionization. nist.gov The initial event is the removal of an electron to form a radical cation, the molecular ion [M•]⁺. semanticscholar.org The fragmentation patterns of ketones are dominated by two main processes: α-cleavage and the McLafferty rearrangement. semanticscholar.org

For this compound (m/z 162), α-cleavage involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. nist.govsemanticscholar.org This can lead to two primary fragment ions:

Loss of an ethyl radical (•CH₂CH₃), resulting in a benzoyl cation at m/z 105.

Loss of the phenyl radical (•C₆H₅), resulting in an acylium ion at m/z 85.

The McLafferty rearrangement is another common pathway for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. semanticscholar.org This intramolecular rearrangement involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. semanticscholar.org For this compound, this would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, resulting in the elimination of ethene and the formation of a radical cation enol of 1-phenyl-1-propanone at m/z 134.

| Process | Lost Neutral Fragment | Observed Ion (m/z) | Structure of Ion | Reference |

|---|---|---|---|---|

| Molecular Ion | - | 162 | [C₁₁H₁₄O]•⁺ | nist.gov |

| α-Cleavage | Ethyl radical (•C₂H₅) | 105 | Benzoyl cation [C₆H₅CO]⁺ | semanticscholar.org |

| α-Cleavage | Phenyl radical (•C₆H₅) | 85 | [CH₃CH₂CH(CH₃)CO]⁺ | semanticscholar.org |

| McLafferty Rearrangement | Ethene (C₂H₄) | 134 | Enol of 1-phenyl-1-propanone | semanticscholar.org |

Cationic and Other Rearrangements Leading to Structural Diversification

Carbocations generated from this compound or its derivatives can undergo rearrangements to form more stable intermediates. These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, are fundamental in acid-catalyzed reactions and can lead to a diversity of molecular structures. libretexts.org For instance, if a reaction generates a secondary carbocation adjacent to a tertiary or quaternary center within a derivative of the parent ketone, a 1,2-shift can occur to produce a more stable tertiary carbocation.

The migratory aptitude of different groups generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. msu.edu Stereoelectronic factors are also critical, favoring an anti-periplanar orientation of the migrating group relative to the leaving group or the empty p-orbital of the carbocation. msu.eduthieme-connect.de While specific studies on cationic rearrangements of the parent this compound are not detailed in the provided context, the principles can be applied to its derivatives in various synthetic transformations. For example, acid-catalyzed rearrangements of related phenyl-butanone structures, such as in the Favorskii rearrangement of α-halo derivatives, can lead to ring contraction and the formation of carboxylic acid derivatives. datapdf.com

Functional Group Interconversions and Derivatization Reactions

The carbonyl group of this compound is a versatile site for numerous functional group interconversions and derivatization reactions. These transformations are standard in organic synthesis for creating new molecules or for analytical purposes. imperial.ac.ukcompoundchem.com

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-methyl-1-phenyl-1-butanol (B13818646). This is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). compoundchem.com

Oxidation: A Baeyer-Villiger oxidation, using a peracid like meta-chloroperoxybenzoic acid (mCPBA), would convert the ketone into an ester. imperial.ac.uk Based on migratory aptitudes, the phenyl group is more likely to migrate than the secondary alkyl group, leading to the formation of sec-butyl benzoate. imperial.ac.uk

Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), carbonyl compounds are often converted into more volatile or thermally stable derivatives. copernicus.org this compound can react with hydroxylamine (B1172632) to form an oxime, or with various hydrazines to form hydrazones. vanderbilt.edu A specific example is the derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a stable oxime derivative suitable for sensitive detection methods. copernicus.org

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | compoundchem.com |

| Baeyer-Villiger Oxidation | mCPBA | Ester (sec-butyl benzoate) | imperial.ac.uk |

| Derivatization (Oxime formation) | Hydroxylamine (NH₂OH) or PFBHA | Oxime | copernicus.orgvanderbilt.edu |

| Derivatization (Hydrazone formation) | Hydrazine (N₂H₄) or derivatives | Hydrazone | vanderbilt.edu |

Derivatives and Analogues of 2 Methyl 1 Phenyl 1 Butanone in Synthesis

Synthesis of Ketone Derivatives for Advanced Applications

The core structure of 2-methyl-1-phenyl-1-butanone can be chemically modified to produce a library of ketone derivatives with tailored properties for advanced applications. The butyrophenone (B1668137) structural motif is found in a number of pharmacologically active compounds, particularly in the realm of antipsychotic medications. worldresearchlibrary.orggoogle.com By introducing various substituents at different positions of the phenyl ring or by altering the alkyl chain, new derivatives can be synthesized and screened for desired biological activities or material properties.

The synthesis of such derivatives often involves multi-step processes. For instance, functional groups can be introduced onto the phenyl ring via electrophilic aromatic substitution reactions. The nature and position of these substituents can significantly influence the molecule's electronic properties and its interaction with biological targets. Modifications to the alkyl chain can also be achieved through various organic reactions, leading to compounds with altered steric and lipophilic characteristics.

| Derivative Type | Potential Application | Synthetic Approach |

| Substituted Butyrophenones | Atypical Antipsychotics worldresearchlibrary.orggoogle.com | Electrophilic Aromatic Substitution |

| Azasteroidal Butyrophenones | Antipsychotic Agents worldresearchlibrary.org | Attachment to a steroid scaffold |

| Conformationally Constrained Butyrophenones | 5-HT2A Receptor Ligands | Incorporation into a rigid ring system |

Utilization as a Synthon in Complex Molecule Synthesis

In the context of retrosynthetic analysis, this compound can be considered a valuable synthon, or building block, for the construction of more complex molecular architectures. A synthon is a conceptual unit within a target molecule that represents a viable starting material in its synthesis. The reactivity of the carbonyl group and the adjacent α-carbon in this compound allows for its participation in various carbon-carbon bond-forming reactions. alevelchemistry.co.uk

One of the most fundamental transformations involving ketones is the aldol (B89426) reaction, where the enolate of the ketone acts as a nucleophile, attacking another carbonyl compound. This reaction creates a new carbon-carbon bond and introduces a β-hydroxy ketone functionality, which can be further manipulated. While specific examples utilizing this compound are not extensively documented in readily available literature, the principles of its reactivity are well-established for similar ketones.

The enolate of this compound can be generated by treatment with a suitable base. This enolate can then be reacted with an aldehyde or another ketone to form a larger molecule. The resulting aldol adduct can undergo subsequent reactions, such as dehydration, to yield an α,β-unsaturated ketone, a common structural motif in many biologically active compounds.

| Reaction Type | Role of this compound | Product Type |

| Aldol Addition | Nucleophilic Enolate | β-Hydroxy Ketone |

| Aldol Condensation | Nucleophilic Enolate | α,β-Unsaturated Ketone |

Transformations to Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Ketones like this compound can serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions with appropriate reagents.

One such transformation is the Gewald reaction , a multicomponent reaction that yields highly substituted 2-aminothiophenes. wikipedia.orgnih.govumich.eduorganic-chemistry.orgresearchgate.net In this reaction, a ketone condenses with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org Although direct application of the Gewald reaction with this compound is not explicitly detailed in the provided search results, its structure is amenable to this type of transformation.

Another important reaction for the synthesis of heterocycles is the Paal-Knorr synthesis , which is used to prepare substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. alfa-chemistry.comwikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound, it can be envisioned as a starting material for the synthesis of a suitable 1,4-dicarbonyl precursor through reactions such as α-functionalization. This precursor could then undergo cyclization with an amine (for pyrroles) or a sulfur source (for thiophenes) to yield the corresponding heterocyclic ring. alfa-chemistry.comwikipedia.org

| Heterocyclic System | Synthetic Method | Key Reagents |

| 2-Aminothiophene | Gewald Reaction wikipedia.orgnih.govumich.eduorganic-chemistry.orgresearchgate.net | α-Cyanoester, Sulfur, Base |

| Pyrrole | Paal-Knorr Synthesis alfa-chemistry.comwikipedia.orgorganic-chemistry.org | 1,4-Dicarbonyl derivative, Amine/Ammonia (B1221849) |

| Furan (B31954) | Paal-Knorr Synthesis alfa-chemistry.comwikipedia.orgorganic-chemistry.org | 1,4-Dicarbonyl derivative, Acid catalyst |

Preparation of Amine and Alcohol Analogues

The carbonyl group of this compound is a key functional handle for the synthesis of its corresponding alcohol and amine analogues. These transformations are fundamental in organic synthesis and can lead to compounds with significantly different physical and biological properties.

Alcohol Analogues: The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol, 2-methyl-1-phenyl-1-butanol (B13818646). This transformation can be readily achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). ncert.nic.in Catalytic hydrogenation over a metal catalyst, such as platinum or palladium, is another effective method. qub.ac.uk Asymmetric reduction methods can be employed to produce specific enantiomers of the chiral alcohol, which is often crucial for biological applications. mdpi.comorganic-chemistry.orgresearchgate.net

Amine Analogues: The conversion of a ketone to an amine can be accomplished through a process known as reductive amination. This reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (such as ammonia or a primary amine), followed by in-situ reduction. The choice of reducing agent is critical to the success of this one-pot reaction. This method allows for the synthesis of a wide range of primary and secondary amines. Chiral amines, which are important building blocks for pharmaceuticals, can be synthesized using asymmetric reductive amination techniques.

| Analogue Type | Synthetic Method | Typical Reagents |

| Secondary Alcohol | Carbonyl Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation ncert.nic.inqub.ac.uk |

| Chiral Secondary Alcohol | Asymmetric Reduction | Chiral catalysts and reducing agents mdpi.comorganic-chemistry.orgresearchgate.net |

| Primary Amine | Reductive Amination | Ammonia, Reducing Agent |

| Secondary Amine | Reductive Amination | Primary Amine, Reducing Agent |

Theoretical and Computational Studies on 2 Methyl 1 Phenyl 1 Butanone and Analogues

Quantum Chemical Simulations of Molecular Structure and Reactivity

Quantum chemical simulations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system, from which numerous properties can be derived. researchgate.net

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large organic molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of the system from its electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications. researchgate.net

For molecules like 2-Methyl-1-phenyl-1-butanone, DFT can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. dntb.gov.ua Furthermore, a subfield known as conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.com These descriptors, such as electronic chemical potential, electrophilicity, and nucleophilicity, help in understanding and predicting the chemical behavior of a molecule in reactions. mdpi.comnih.gov For instance, the electrophilicity index (ω) can quantify the ability of a molecule to accept electrons, which is particularly relevant for the carbonyl group in ketones.

| Conceptual DFT Parameter | Definition | Relevance to Reactivity |

|---|---|---|

| Electronic Chemical Potential (μ) | Related to the negative of electronegativity, it measures the escaping tendency of electrons from an equilibrium system. | Indicates the general direction of charge transfer in a reaction. |

| Chemical Hardness (η) | Measures the resistance of a molecule to change its electron distribution or charge transfer. | A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. | Allows for the classification of molecules as strong or marginal electrophiles, predicting their behavior in polar reactions. mdpi.com |

| Nucleophilicity Index (N) | A measure of the affinity of a molecule to donate electrons. | Helps in ranking a series of molecules based on their nucleophilic strength. mdpi.com |

| Parr Functions (P+k, P-k) | Local reactivity descriptors used to identify the most electrophilic and nucleophilic sites within a molecule. | Predicts the specific atoms within a molecule most likely to be involved in electrophilic or nucleophilic attacks. |

Beyond DFT, other quantum chemical methods are available for molecular studies. Ab initio (Latin for "from the beginning") methods solve the Hartree-Fock equations without using experimental data for parametrization, relying solely on fundamental physical constants. researchgate.netlibretexts.org These methods can be systematically improved by including more sophisticated treatments of electron correlation (e.g., Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC) and larger basis sets, making them highly accurate for small systems. researchgate.net However, their high computational cost can limit their applicability to larger molecules. libretexts.org

Semi-empirical methods, in contrast, are much faster than their ab initio counterparts. researchgate.netwikipedia.org They simplify the complex calculations of the Hartree-Fock formalism by omitting certain integrals and using parameters derived from experimental data to compensate. wikipedia.org Methods like AM1, PM3, and the more recent PM6 and PM7, fall into this category. While their speed allows for the study of very large molecular systems, their accuracy is highly dependent on whether the molecule under investigation is similar to the compounds used in the parametrization dataset. wikipedia.org For a molecule like this compound, semi-empirical methods could be used for initial conformational searches or for modeling large systems where this molecule is a subunit. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a crucial tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the entire reaction pathway on a potential energy surface.

For ketones like this compound, a relevant photochemical reaction is the Norrish Type II process. This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form an enol and an alkene. researchgate.net A computational study on the analogous gas-phase elimination of 2-pentanone using DFT (B3LYP/6-31+g(d)) successfully modeled this mechanism. researchgate.net The calculations identified the six-membered cyclic transition state and determined the kinetic and thermodynamic parameters, which were in reasonable agreement with experimental values. researchgate.net A similar approach could be applied to this compound to understand its photochemical decomposition pathways.

Furthermore, computational studies can rationalize the conditions required for certain reactions. For example, the acid-catalyzed rearrangement of 2-phenylpropionaldehyde to the analogous 1-phenyl-2-propanone was investigated using DFT. researchgate.net The calculations indicated that a mechanism involving a doubly protonated species (a superelectrophile) was more energetically favorable, explaining the experimental requirement for very high acidity to achieve the rearrangement. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformers, often have different potential energies. A potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. Stable conformers correspond to minima on the PES, while the paths between them are governed by transition states (saddle points). youtube.com

The conformational landscape of a molecule dictates its physical and chemical properties. For an analogue, 2-butanone (B6335102), the potential energy surface has been explored using ab initio and DFT methods. researchgate.net These studies found two distinct minima corresponding to different arrangements around the C-C single bonds. The global minimum corresponds to a conformation where the carbonyl bond is eclipsed with a methyl group, a preference driven by avoiding steric repulsion. researchgate.net

For this compound, the conformational analysis would be more complex due to the additional rotational freedom and steric bulk. The key dihedral angles to consider would be around the C(O)-C(sec-butyl) bond and the C(phenyl)-C(O) bond. The bulky phenyl group and the sec-butyl group would introduce significant steric interactions, likely leading to a more intricate PES with multiple local minima. Computational scans of the PES, performed by systematically rotating key dihedral angles and calculating the energy at each point, would be essential to identify the most stable conformers and the energy barriers between them.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Skew | The global minimum, where the C=O bond is eclipsed with a C-H bond of the terminal methyl group. | 0.00 |

| Eclipsed | A higher energy local minimum. | ~1.81 (MP2/6-311G(d,p)) |

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

While molecular orbitals from quantum calculations are often delocalized over the entire molecule, the Natural Bond Orbital (NBO) analysis provides a method to translate this complex picture into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. wisc.edu NBO analysis provides a localized, Lewis-like description of the electronic structure, which is invaluable for understanding bonding and reactivity. q-chem.com

The key outputs of an NBO analysis include:

Natural Atomic Charges: These provide a more robust measure of the electron distribution than other methods like Mulliken population analysis. q-chem.com For this compound, NBO would quantify the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen, confirming the bond's polarity.

Hybridization and Bond Orbitals: NBO determines the composition of the bonds in terms of atomic hybrids (e.g., sp², sp³), providing a clear picture of the bonding framework.

Donor-Acceptor Interactions: A crucial feature of NBO is the analysis of delocalization effects through second-order perturbation theory. It identifies stabilizing interactions between filled (donor) NBOs (like bonds or lone pairs) and empty (acceptor) NBOs (typically antibonds). In this compound, this analysis would quantify the hyperconjugation between the phenyl ring's π-system and the carbonyl group's π* antibond, as well as interactions involving the lone pairs on the oxygen atom. These interactions are key to understanding the molecule's electronic stability and reactivity. wisc.edu

Prediction and Interpretation of Spectroscopic Properties (Computational Spectroscopy)

Computational methods are widely used to predict and interpret various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov This is achieved by calculating the properties that govern these spectroscopic techniques, such as vibrational frequencies, magnetic shielding tensors, and electronic transition energies. biointerfaceresearch.comsciensage.info

IR Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry. sciensage.info These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. By comparing the theoretical spectrum with an experimental one, a detailed assignment of the vibrational modes to specific functional groups and motions (e.g., C=O stretch, C-H bend) can be made. nih.govacspublisher.com

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR shielding tensors for each nucleus. semanticscholar.org These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This allows for the prediction of ¹H and ¹³C NMR spectra, which is invaluable for structure elucidation and for assigning specific peaks in an experimental spectrum. nih.govbiointerfaceresearch.com

UV-Vis Spectroscopy: Electronic absorption spectra are simulated using methods like Time-Dependent DFT (TD-DFT). sciensage.info These calculations provide the energies of vertical electronic excitations from the ground state to various excited states, along with the oscillator strength of each transition, which relates to the intensity of the absorption band. biointerfaceresearch.com For this compound, TD-DFT could predict the energies of the n→π* and π→π* transitions associated with the carbonyl and phenyl chromophores.

| Property | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| IR: C=O Stretch (cm-1) | ~1650 | ~1645 |

| UV-Vis: λmax (nm) | ~358 | ~350 |

| 13C NMR: Carbonyl C (ppm) | ~190 | ~188 |

Advanced Analytical and Spectrometric Characterization in Research

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Methyl-1-phenyl-1-butanone, offering highly accurate mass measurements that facilitate the determination of its elemental composition and the elucidation of fragmentation pathways. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between ions of the same integer mass. docbrown.info

In electron ionization (EI) mode, the this compound molecule (C₁₁H₁₄O) forms a molecular ion ([M]•+) with an expected exact mass of 162.1045 Da. nist.govnih.gov The subsequent fragmentation is highly characteristic. The primary cleavage event is an α-cleavage, where the bond between the carbonyl carbon and the adjacent chiral carbon is broken. This process results in the formation of a highly stable benzoyl cation ([C₆H₅CO]⁺) at an m/z of 105.0335, which is typically the base peak in the spectrum. Another significant fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77.0386, arising from the loss of a carbonyl group from the benzoyl cation. nih.gov The presence of a small M+1 peak at m/z 163 corresponds to the incorporation of a ¹³C atom, and its relative abundance provides further confirmation of the carbon count in the molecule. docbrown.info

These precise fragmentation patterns are invaluable in mechanistic studies, allowing researchers to trace the path of the molecule through chemical reactions or metabolic processes.

Table 1: Key HRMS Fragments of this compound

| Fragment Ion | Formula | Calculated m/z | Common Observation |

|---|---|---|---|

| Molecular Ion [M]•+ | [C₁₁H₁₄O]•+ | 162.1045 | Parent ion peak |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.0335 | Base peak resulting from α-cleavage |

| Phenyl Cation | [C₆H₅]⁺ | 77.0386 | Fragment from loss of CO from benzoyl cation |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the carbon-hydrogen framework of this compound. The ¹³C NMR spectrum shows a characteristic signal for the ketone carbonyl carbon at approximately 205-210 ppm. The ¹H NMR spectrum displays signals in the aromatic region (typically 7.2–7.9 ppm) corresponding to the phenyl protons, along with distinct splitting patterns for the aliphatic protons of the sec-butyl group.

The carbon at position 2 is a chiral center, meaning this compound exists as a pair of enantiomers. Standard NMR techniques cannot differentiate between these enantiomers. For stereochemical assignment, advanced methods are required. magritek.com Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can determine through-space proximity of atoms, which is crucial for assigning relative stereochemistry in molecules with multiple chiral centers. wordpress.com

To resolve and quantify the enantiomers of this compound, chiral resolving agents or chiral lanthanide shift reagents are employed. These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. This induced separation of signals allows for the determination of enantiomeric excess (ee).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carbonyl (C=O) | ¹³C | ~205-210 | Characteristic ketone signal. |

| Aromatic (C₆H₅) | ¹³C | ~128-137 | Multiple signals for the phenyl ring carbons. |

| Aromatic (C₆H₅) | ¹H | ~7.2-7.9 | Complex multiplet for ortho, meta, and para protons. |

| Methine (CH) | ¹H | ~3.3-3.6 | Proton at the chiral center, adjacent to the carbonyl. |

| Aliphatic (CH₂, CH₃) | ¹³C / ¹H | ~0.8-1.8 | Signals for the ethyl and methyl groups. |

Infrared and Raman Spectroscopy for Structural Features

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and structural features of this compound by probing its molecular vibrations. The most prominent and diagnostic absorption in the IR spectrum is the strong, sharp peak corresponding to the C=O stretching vibration of the aryl ketone, which typically appears around 1685 cm⁻¹. docbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR | 3000-3100 | Medium |

| Aliphatic C-H Stretch | IR | 2850-3000 | Medium-Strong |

| Carbonyl C=O Stretch | IR | ~1685 | Strong, Sharp |

| Aromatic C=C Stretch | IR/Raman | ~1600, ~1450 | Medium-Weak |

Chromatographic Methods for Mixture Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or complex matrices, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for this compound due to its volatility. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it provides quantitative analysis and definitive identification. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is a key parameter for identification. For this compound, the reported Kovats retention index on a standard non-polar column is 1262. nih.gov

High-Performance Liquid Chromatography (HPLC) is also widely used, typically in a reverse-phase (RP) configuration. sielc.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. sielc.com

For the specific task of separating the (R)- and (S)-enantiomers, chiral chromatography is the method of choice. This specialized form of HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Table 4: Chromatographic Methods for this compound

| Method | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Inert Gas (e.g., He, N₂) | Purity analysis, identification (Kovats Index = 1262) |

| Reverse-Phase HPLC | C18 (ODS) | Acetonitrile/Water Gradient | Purification, analysis in mixtures |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Hexane/Isopropanol | Separation and quantification of enantiomers |

X-ray Crystallography for Solid-State Structure Elucidation

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays in a diffractometer. researchgate.net The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the exact position of each atom can be determined.

A successful crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles. This would reveal the molecule's preferred conformation in the solid state, including the rotational orientation of the phenyl group relative to the carbonyl group and the arrangement of the sec-butyl chain. Furthermore, the analysis would elucidate the packing of molecules within the crystal lattice and identify any significant intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the structure. researchgate.net

Q & A

Q. What are the common synthetic pathways for 2-Methyl-1-phenyl-1-butanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using 2-methylbutyryl chloride as a precursor in the presence of Lewis acid catalysts (e.g., AlCl₃). Key factors for yield optimization include:

- Catalyst stoichiometry : Excess catalyst may lead to side reactions; molar ratios of 1:1.2 (substrate:catalyst) are typical .

- Temperature control : Reactions performed at 0–5°C minimize decomposition of reactive intermediates.

- Solvent selection : Non-polar solvents like dichloromethane enhance electrophilic aromatic substitution efficiency.

Post-synthesis, purification via fractional distillation or column chromatography is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and ketone carbonyl (δ ~205–210 ppm in ¹³C). The methyl branching at position 2 produces distinct splitting patterns in the aliphatic region .

- GC-MS : Confirm molecular ion peaks at m/z 162 (C₁₁H₁₄O⁺) and fragment ions from α-cleavage (e.g., m/z 105 for benzyl fragment) .

- LogP determination : Use reverse-phase HPLC with a C18 column to estimate hydrophobicity; reported LogP values for structural analogs range from 1.8–2.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Substrate purity : Impurities in 2-methylbutyryl chloride or aromatic substrates can reduce effective concentrations. Validate starting material purity via NMR or titration .

- Catalyst activation : Hydrated AlCl₃ loses efficacy; ensure anhydrous conditions by pre-drying catalysts at 120°C.

- Reaction monitoring : Use inline FTIR to track carbonyl intermediate formation and optimize quenching times.

Systematic replication of conflicting studies under controlled conditions is critical. Apply meta-analysis frameworks from qualitative research to identify confounding variables .

Q. What mechanistic insights can be gained from studying the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic hydrolysis : Protonation of the carbonyl oxygen leads to ketone hydration, forming a geminal diol. Monitor via ¹H NMR (disappearance of δ 2.5 ppm ketone CH₃ signal) .

- Basic conditions : Enolate formation can occur, enabling aldol condensation. Use deuterated solvents (e.g., DMSO-d₆) to track enolate intermediates.

Computational modeling (DFT) can predict reaction pathways and transition states, aiding in the design of stable derivatives for biological assays .

Q. How can the biological activity of this compound derivatives be systematically explored for agrochemical or pharmaceutical applications?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with substituents on the phenyl ring (e.g., chloro, methoxy) and evaluate bioactivity against target enzymes (e.g., acetylcholinesterase for agrochemicals) .

- Assay design : Use cell-based models (e.g., HeLa or plant pathogen cultures) to assess cytotoxicity or growth inhibition. Normalize results to controls and validate via dose-response curves.

- Data integration : Cross-reference bioactivity data with physicochemical properties (e.g., LogP, polar surface area) to identify lead compounds .

Data Contradiction and Validation

Q. What statistical approaches are recommended for reconciling conflicting LogP values reported for this compound analogs?

- Methodological Answer :

- Comparative analysis : Aggregate data from multiple techniques (HPLC, shake-flask) and apply ANOVA to identify method-dependent biases .

- Outlier detection : Use Grubbs’ test to exclude anomalous measurements.

- Validation : Correlate experimental LogP with computational predictions (e.g., Molinspiration, ACD/Labs) to assess reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.